REACTION_CXSMILES
|
[C:1](Cl)(=[O:7])[CH2:2][CH2:3][C:4](Cl)=[O:5].Cl.[CH3:10][NH:11][O:12][CH3:13].[N:14]1C=CC=C[CH:15]=1.[OH2:20].Cl[CH2:22]Cl>>[CH3:22][O:20][N:14]([CH3:15])[C:1](=[O:7])[CH2:2][CH2:3][C:4]([N:11]([O:12][CH3:13])[CH3:10])=[O:5] |f:1.2|
|
Name
|
|
Quantity
|
136.2 g
|
Type
|
reactant
|
Smiles
|
C(CCC(=O)Cl)(=O)Cl
|
Name
|
N,O-dimethylhydroxylamine hydrochloride
|
Quantity
|
180 g
|
Type
|
reactant
|
Smiles
|
Cl.CNOC
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
305.9 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stir over 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cool it in an ice bath
|
Type
|
CUSTOM
|
Details
|
separate the layers
|
Type
|
WASH
|
Details
|
Wash the organic layer with cold 2 N HCl (2×), water, 5% NaHCO3 (2×), and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporate
|
Type
|
CUSTOM
|
Details
|
to give crude product
|
Type
|
WASH
|
Details
|
It was washed with 3:1 hexanes and dichloromethane
|
Type
|
CUSTOM
|
Details
|
dried
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |